molecular formula C5H6N4OS B1352771 4-Amino-2-sulfanylpyrimidine-5-carboxamide CAS No. 89323-11-5

4-Amino-2-sulfanylpyrimidine-5-carboxamide

Cat. No.: B1352771
CAS No.: 89323-11-5
M. Wt: 170.2 g/mol
InChI Key: WMWUEPZYYSWGGD-UHFFFAOYSA-N
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Description

4-Amino-2-sulfanylpyrimidine-5-carboxamide is a heterocyclic compound with the molecular formula C5H6N4OS. It is known for its role as a building block in the synthesis of various pharmaceutical agents, including antiviral drugs like Favipiravir. The compound features a pyrimidine ring substituted with amino, sulfanyl, and carboxamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-sulfanylpyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiourea with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-sulfanylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Amino-2-sulfanylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Integral in the development of antiviral drugs like Favipiravir, which is used to treat infections such as Ebola and influenza.

    Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Amino-2-sulfanylpyrimidine-5-carboxamide involves its incorporation into the viral RNA, leading to the inhibition of viral replication. The compound targets the viral RNA-dependent RNA polymerase, disrupting the synthesis of viral RNA and thereby preventing the proliferation of the virus . This mechanism is particularly effective against RNA viruses, making it a valuable antiviral agent.

Comparison with Similar Compounds

  • 4-Amino-2-mercaptopyrimidine-5-carboxamide
  • 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxamide

Comparison: While these compounds share structural similarities with 4-Amino-2-sulfanylpyrimidine-5-carboxamide, they differ in their specific functional groups and reactivity. The presence of the carboxamide group in this compound enhances its solubility and reactivity, making it more suitable for certain pharmaceutical applications.

Properties

IUPAC Name

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4OS/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWUEPZYYSWGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391887
Record name 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89323-11-5
Record name NSC517173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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